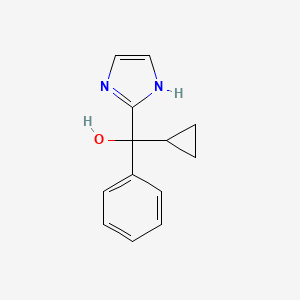
cyclopropyl(1H-imidazol-2-yl)(phenyl)methanol
Übersicht
Beschreibung
Cyclopropyl(1H-imidazol-2-yl)(phenyl)methanol is a useful research compound. Its molecular formula is C13H14N2O and its molecular weight is 214.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biochemical pathways, depending on their specific targets .
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biologische Aktivität
Cyclopropyl(1H-imidazol-2-yl)(phenyl)methanol is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial, antifungal, and enzyme inhibitory properties, while also summarizing relevant research findings and case studies.
Compound Overview
- Molecular Formula : CHNO
- Molecular Weight : Approximately 218.26 g/mol
- Structure : Contains a cyclopropyl group, an imidazole ring, and a phenyl group connected to a methanol moiety.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The imidazole moiety is particularly noted for its ability to interact with biological macromolecules, which may enhance its efficacy as an antimicrobial agent.
- Mechanism of Action : The compound may disrupt microbial cell membranes or interfere with metabolic pathways essential for microbial growth. Its structural similarity to known antifungal agents suggests potential efficacy against various pathogens.
Antifungal Activity
Preliminary studies have shown that this compound could possess antifungal properties, making it a candidate for further investigation in the treatment of fungal infections. The imidazole ring is known for its antifungal applications, which may extend to this compound.
Enzyme Inhibition
This compound is being explored as a potential enzyme inhibitor:
- Target Enzymes : Research suggests that it may inhibit enzymes involved in critical biochemical pathways, which could be beneficial in treating diseases where these enzymes play a role.
- Binding Affinity : Studies are ongoing to determine the binding affinity of this compound to specific enzymes and receptors, which will help elucidate its mechanism of action.
Case Studies and Research Findings
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, often involving the alkylation of the imidazole backbone. This allows for the generation of derivatives that may exhibit enhanced biological activity.
- Synthetic Routes : Common methods include:
- Alkylation reactions
- Use of protecting groups during synthesis
- Chromatographic purification techniques
Eigenschaften
IUPAC Name |
cyclopropyl-(1H-imidazol-2-yl)-phenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-13(11-6-7-11,12-14-8-9-15-12)10-4-2-1-3-5-10/h1-5,8-9,11,16H,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZJBIGOXCBDLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=CC=C2)(C3=NC=CN3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















